

Application Notes and Protocols for Assessing AAL-149 Efficacy In Vitro

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Compound of Interest

Compound Name: AAL-149

Cat. No.: B11750962

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Introduction

AAL-149 is an analog of FTY720 and functions as an inhibitor of the Transient Receptor Potential Melastatin 7 (TRPM7) ion channel, demonstrating multimodal anti-inflammatory effects without targeting S1P receptors.[1][2] TRPM7 is a ubiquitously expressed ion channel with intrinsic kinase activity that plays a crucial role in cellular processes such as proliferation, survival, migration, and invasion.[3][4] Aberrant expression and activity of TRPM7 have been implicated in various cancers, making it a promising therapeutic target.[3][5][6] These application notes provide detailed protocols for assessing the in vitro efficacy of **AAL-149**, focusing on its potential as an anti-cancer and anti-inflammatory agent.

Mechanism of Action

AAL-149 inhibits the TRPM7 ion channel, which is involved in regulating intracellular Ca^{2+} and Mg^{2+} homeostasis.[4][5] The inhibition of TRPM7 can modulate downstream signaling pathways, including Src, ERK, JNK, and Akt, which are critical for cancer cell proliferation, survival, and metastasis.[5][6] By blocking TRPM7, **AAL-149** can induce cancer cell death, inhibit proliferation and migration, and reduce inflammatory responses.[1][3]

Data Presentation

Table 1: In Vitro Efficacy of AAL-149

Assay	Cell Line	Parameter Measured	AAL-149 Concentration	Result
TRPM7 Inhibition	HEK293T overexpressing mTRPM7	TRPM7 current	0.1 μ M - 10 μ M	IC50 = 1.081 μ M[2][7]
Cell Viability	e.g., Breast Cancer (MDA-MB-231), Pancreatic Cancer (PANC-1)	Cell Proliferation (MTT Assay)	0.1 μ M - 50 μ M	Dose-dependent decrease in cell viability
Cytotoxicity (LDH Assay)	0.1 μ M - 50 μ M	Dose-dependent increase in LDH release		
Apoptosis	e.g., Breast Cancer (MDA-MB-231), Pancreatic Cancer (PANC-1)	Apoptotic Cells (Annexin V/PI Staining)	1 μ M, 5 μ M, 10 μ M	Dose-dependent increase in apoptotic cells
Anti-inflammatory	Macrophages (e.g., RAW 264.7)	Inflammatory Gene Expression (qPCR)	1 μ M, 5 μ M, 10 μ M	Inhibition of LPS-induced inflammatory cytokine expression[1]

Experimental Protocols

Cell Viability Assays

a. MTT Assay for Cell Proliferation

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

- Materials:
 - Cancer cell lines (e.g., MDA-MB-231, PANC-1)
 - Complete culture medium (e.g., DMEM with 10% FBS)
 - **AAL-149** stock solution (in DMSO)
 - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
 - DMSO
 - 96-well plates
 - Microplate reader
- Protocol:
 - Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
 - Treat the cells with various concentrations of **AAL-149** (e.g., 0.1, 1, 5, 10, 25, 50 μ M) and a vehicle control (DMSO) for 24, 48, or 72 hours.
 - Add 20 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
 - Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
 - Measure the absorbance at 570 nm using a microplate reader.
 - Calculate cell viability as a percentage of the vehicle-treated control.

b. LDH Assay for Cytotoxicity

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of cytotoxicity.

- Materials:
 - Cancer cell lines
 - Complete culture medium
 - **AAL-149** stock solution
 - LDH cytotoxicity assay kit
 - 96-well plates
 - Microplate reader
- Protocol:
 - Seed cells in a 96-well plate as described for the MTT assay.
 - Treat cells with **AAL-149** and a vehicle control for the desired time.
 - Collect the cell culture supernatant.
 - Perform the LDH assay on the supernatant according to the manufacturer's instructions.
 - Measure the absorbance at the recommended wavelength.
 - Calculate cytotoxicity as a percentage of the positive control (lysis buffer).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9]

- Materials:
 - Cancer cell lines
 - Complete culture medium

- **AAL-149** stock solution
- Annexin V-FITC Apoptosis Detection Kit
- Flow cytometer
- Protocol:
 - Seed cells in 6-well plates and treat with **AAL-149** (e.g., 1, 5, 10 μ M) and a vehicle control for 24 or 48 hours.
 - Harvest the cells (including floating cells) and wash with cold PBS.
 - Resuspend the cells in 1X Binding Buffer provided in the kit.
 - Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[8]
 - Analyze the cells by flow cytometry within 1 hour.
 - Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

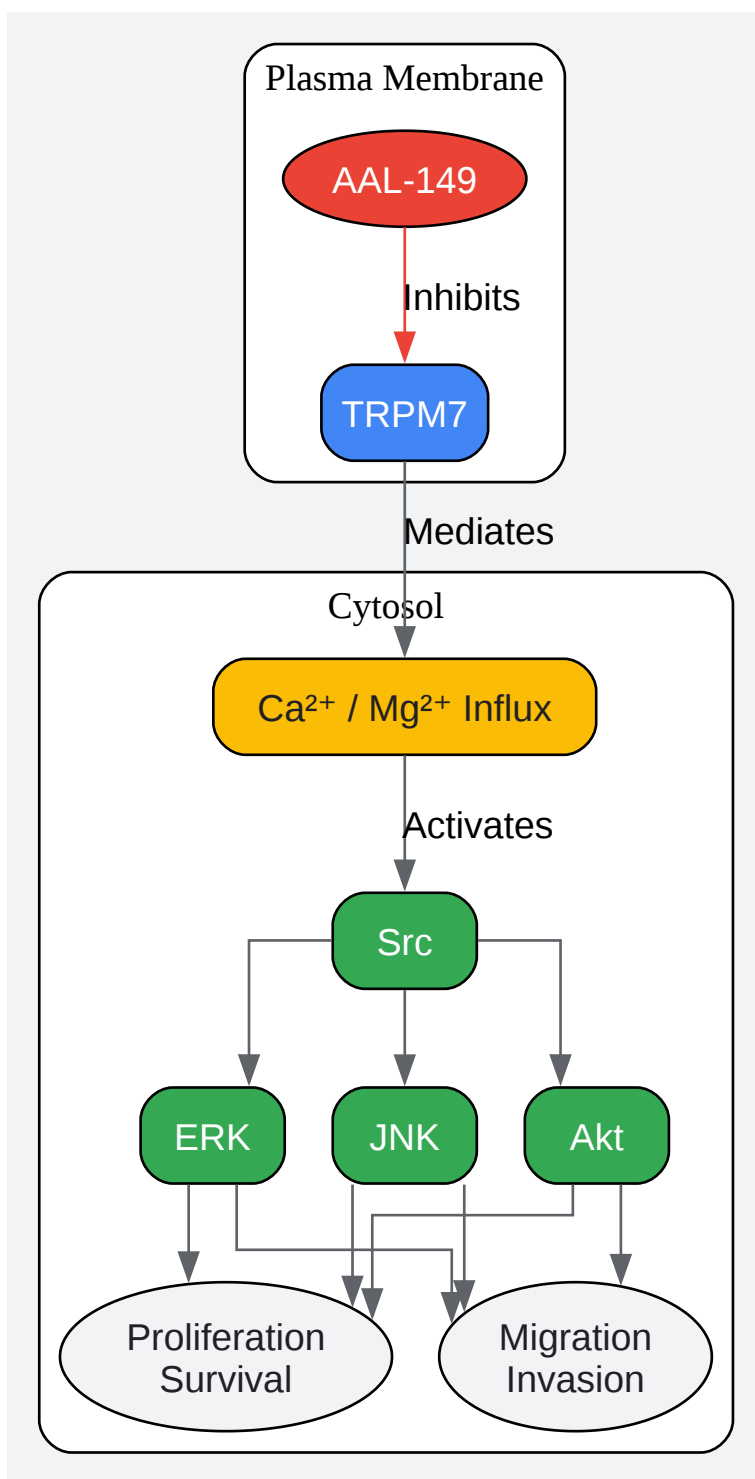
Anti-inflammatory Assay

This assay measures the effect of **AAL-149** on the expression of inflammatory genes in macrophages.

- Materials:
 - Macrophage cell line (e.g., RAW 264.7)
 - Complete culture medium
 - **AAL-149** stock solution
 - Lipopolysaccharide (LPS)
 - RNA extraction kit

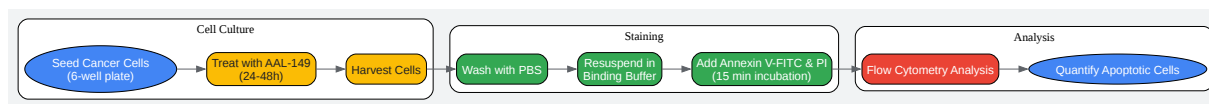
- cDNA synthesis kit
- qPCR master mix and primers for inflammatory genes (e.g., TNF- α , IL-6, IL-1 β)
- Protocol:
 - Seed macrophages in 6-well plates and allow them to adhere.
 - Pre-treat the cells with **AAL-149** (e.g., 1, 5, 10 μ M) for 1 hour.
 - Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-6 hours.
 - Isolate total RNA from the cells using an RNA extraction kit.
 - Synthesize cDNA from the extracted RNA.
 - Perform quantitative PCR (qPCR) to measure the relative expression levels of inflammatory genes, normalized to a housekeeping gene (e.g., GAPDH).

Mandatory Visualizations



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Caption: TRPM7 Signaling Pathway and **AAL-149** Inhibition.



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Caption: Workflow for Apoptosis Assay using Annexin V/PI Staining.

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